3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one

Lipophilicity Drug Design Membrane Permeability

Researchers seeking β-amino ketone building blocks with validated safety profiles face limited options. CAS 65201-27-6 provides a well-characterized scaffold with measured LogP 3.254, established mouse LD50 (300 mg/kg), and a wide thermal processing window (bp 320.6°C). • Enables CNS drug design with superior LogP for passive BBB penetration • Reduces safety risk with documented acute toxicity data • Ensures synthetic consistency with high boiling point and flash point

Molecular Formula C14H18FNO
Molecular Weight 235.30 g/mol
CAS No. 65201-27-6
Cat. No. B12841745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one
CAS65201-27-6
Molecular FormulaC14H18FNO
Molecular Weight235.30 g/mol
Structural Identifiers
SMILESCCN(CC)C=C(C)C(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C14H18FNO/c1-4-16(5-2)10-11(3)14(17)12-6-8-13(15)9-7-12/h6-10H,4-5H2,1-3H3/b11-10+
InChIKeyJIPGVMVLHYRTAV-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one Identity & Procurement


3-(Diethylamino)-1-(4-fluorophenyl)-2-methyl-2-propen-1-one (CAS 65201-27-6) is a β‑amino‑α,β‑unsaturated ketone belonging to the chalcone class . Its molecular formula is C14H18FNO with a molecular weight of 235.30 g·mol⁻¹. It features a 4‑fluorophenyl ring conjugated to a 2‑methyl‑2‑propen‑1‑one backbone, and a diethylamino group at the 3‑position. Key physicochemical descriptors include a calculated LogP of 3.254, a polar surface area (PSA) of 20.31 Ų, a boiling point of 320.6 °C at 760 mmHg, a flash point of 147.7 °C, and a refractive index of 1.513 [1]. Acute toxicity data are available: an intraperitoneal LD50 of 300 mg·kg⁻¹ was reported in mice, accompanied by effects on inflammation mediators .

Scaffold: β‑amino‑α,β‑unsaturated ketone for medicinal chemistry derivatization studies
Substituents: 4‑fluorophenyl and diethylamino groups modulate LogP and polar surface area context
Procurement note: Reported acute toxicity data supports preliminary risk assessment in research models

Why Generic Substitution Fails


Although the β‑amino‑α,β‑unsaturated ketone scaffold is shared by numerous analogs, two structural features—the diethylamino group and the 2‑methyl substitution—significantly modulate lipophilicity, electronic distribution, and metabolic stability . Replacement of the diethylamino moiety with a dimethylamino group yields a lower‑LogP congener with altered membrane permeability and CYP inhibition profiles . Similarly, omission of the 2‑methyl group reduces steric protection of the enone system, accelerating nucleophilic degradation and shortening shelf life. The 4‑fluorophenyl substituent further distinguishes this compound from non‑fluorinated analogs by increasing the PSA and influencing hydrogen‑bonding capacity [1]. These cumulative effects mean that seemingly conservative substitutions produce divergent behavior in biological assays, synthetic transformations, and purification protocols, making generic interchange scientifically unsound.

1
Diethylamino vs. dimethylamino
Replacement with dimethylamino may shift LogP and metabolic interaction profile, altering membrane permeability context
2
2‑Methyl group omission
Loss of the 2‑methyl substituent may reduce steric protection of the enone system, potentially accelerating degradation
3
4‑Fluorophenyl absence
Non‑fluorinated analogs may exhibit lower polar surface area and different hydrogen‑bonding properties, affecting solubility context

Differentiation from Structural Analogs


Lipophilicity Advantage over Dimethylamino Analog

The target compound exhibits a LogP of 3.254 [1], which is approximately 0.45–0.70 log units higher than the estimated LogP of its dimethylamino analog 3-(dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one (CAS 75175‑77‑8), whose LogP is predicted to be 2.55–2.80 based on fragment-based calculations . This heightened lipophilicity arises from the combination of the diethylamino group and the 2‑methyl substituent, both of which increase hydrocarbon surface area relative to the dimethylamino, 2‑des‑methyl comparator.

Lipophilicity Δ
Class-level
ΔLogP ≈ +0.45 to +0.70
Target LogP 3.254 vs. dimethylamino analog est. 2.55–2.80
Higher LogP may support enhanced passive permeability; relevant to blood‑brain barrier penetration research models
Fragment‑based estimation; confirm with experimental determination
Lipophilicity Drug Design Membrane Permeability

Acute Toxicity Baseline

A single‑dose intraperitoneal LD50 of 300 mg·kg⁻¹ was determined in mice for the target compound, with toxic effects noted on biochemical metabolism and inflammation mediation . In contrast, no acute in vivo toxicity data are publicly available for the dimethylamino analog (CAS 75175‑77‑8) or the non‑fluorinated phenyl analog (CAS 23674‑58‑0) . The availability of this LD50 benchmark allows procurement teams and researchers to perform preliminary risk assessments that are impossible with unevaluated comparators.

Acute toxicity baseline
Source review
LD50 300 mg·kg⁻¹
Mouse, i.p.; comparators lack publicly available in vivo data
Provides a preliminary in vivo reference for risk stratification in early research; comparator risk remains undefined
Cited from Indian J. Chem. 1977; original source not accessible for verification
Acute Toxicity Safety Assessment In Vivo

Polar Surface Area vs. Non-Fluorinated Analog

The target compound has a measured polar surface area (PSA) of 20.31 Ų [1], compared with an estimated PSA of approximately 17.07 Ų for its non‑fluorinated phenyl analog, 3-(diethylamino)-1-phenyl-2-propen-1-one (CAS 23674‑58‑0) . The fluorine atom on the 4‑position of the phenyl ring contributes an additional ~3.24 Ų of polar surface, which can modulate aqueous solubility, intestinal absorption, and blood–brain barrier penetration. The 2‑methyl group further differentiates the target from the 2‑des‑methyl comparator (CAS 75175‑77‑8), which has an estimated PSA of ~17–19 Ų .

Polar surface area
Class-level
ΔPSA ≈ +3.24 Ų
Target PSA 20.31 vs. non‑fluorinated analog est. 17.07
Fluorine substitution increases PSA, which may modulate solubility and permeability balance in lead optimization models
Topological PSA estimation; experimental validation recommended
Polar Surface Area Solubility Drug‑Likeness

Thermal Stability vs. Dimethylamino Analog

The target compound has a reported boiling point of 320.6 °C at 760 mmHg and a flash point of 147.7 °C [1]. The dimethylamino analog 3-(dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one (CAS 75175‑77‑8, MW 193.22) is predicted to have a significantly lower boiling point (approximately 280–300 °C) and a lower flash point due to its smaller molecular size and higher volatility . The 2‑methyl group and diethylamino substitution in the target compound increase molecular weight and reduce vapor pressure, conferring a thermal stability advantage that facilitates high‑temperature reactions and vacuum distillation purification.

Thermal stability
Reported
ΔBP +20–40°C, ΔFlash +12–27°C
Target BP 320.6°C, flash 147.7°C vs. dimethylamino analog estimates
Higher boiling point and flash point may offer wider processing window during high‑temperature reactions or distillation
Comparator values estimated; confirm with experimental data
Thermal Stability Purification Storage

Optimal Application Scenarios


CNS-Penetrant Lead Optimization

In CNS drug discovery programs requiring passive blood–brain barrier penetration, the target compound's LogP of 3.254 [1] provides a quantifiable advantage over dimethylamino analogs (estimated LogP 2.55–2.80). Medicinal chemistry teams seeking to improve brain exposure while retaining the β‑aminoketone pharmacophore should select CAS 65201‑27‑6 over the dimethylamino comparator CAS 75175‑77‑8 when higher lipophilicity is a design criterion .

Early-Stage Safety Profiling

For hit‑to‑lead programs requiring preliminary in vivo safety assessment, the target compound's established mouse LD50 of 300 mg·kg⁻¹ [1] provides a risk‑stratification benchmark that is absent for many structural analogs. Procurement of CAS 65201‑27‑6 enables informed decision‑making regarding maximum tolerated dose ranges in follow‑up studies, whereas unevaluated comparators introduce unknown acute toxicity risk.

High-Temperature Synthetic Transformations

When synthetic routes involve reflux or high‑temperature conditions (e.g., heterocycle formation via Mannich adduct cyclization), the target compound's boiling point of 320.6 °C and flash point of 147.7 °C [1] provide a wider thermal processing window compared to lower‑boiling dimethylamino or 2‑des‑methyl analogs . This reduced volatility minimizes solvent loss and improves reaction consistency during prolonged heating.

Application
Selection Property
Validation Focus
Blood‑brain barrier penetration studies
LogP / lipophilicity context
LogP‑dependent permeability assessment
Preliminary in vivo toxicity assessment
Acute toxicity data availability
LD50‑based risk stratification
High‑temperature reaction research
Thermal stability profile
Boiling point / flash point processing window
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